molecular formula C20H24N4O2 B12248626 2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole

2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole

Cat. No.: B12248626
M. Wt: 352.4 g/mol
InChI Key: OGDXARBYAYDXLZ-UHFFFAOYSA-N
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Description

2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperidine ring, which is further substituted with a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyridazine moiety through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(5-Methyl-6-ethylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole
  • 2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole

Uniqueness

The uniqueness of 2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the pyridazine moiety, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

2-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C20H24N4O2/c1-3-16-12-19(23-22-14(16)2)25-13-15-8-10-24(11-9-15)20-21-17-6-4-5-7-18(17)26-20/h4-7,12,15H,3,8-11,13H2,1-2H3

InChI Key

OGDXARBYAYDXLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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